[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: is a complex organic compound that features a pyrrolidine ring, a chloroacetyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a chloroacetyl chloride to form the chloroacetyl derivative. This intermediate is then reacted with isopropyl isocyanate to form the carbamate ester. The final step involves the esterification of the carbamate with benzyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The carbamate ester moiety can also interact with biological targets, potentially inhibiting enzyme activity or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Bromo-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
- [1-(2-Iodo-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
- [1-(2-Fluoro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Uniqueness
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. This unique reactivity makes it valuable for specific applications in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-8-9-20(11-16)17(22)10-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLTXHGNDJELKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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